molecular formula C15H14F2N2O3S B2611370 Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate CAS No. 828277-81-2

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2611370
CAS No.: 828277-81-2
M. Wt: 340.34
InChI Key: GJYCHWBPLSCIQS-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-8-7-12(19-15)10-3-5-11(6-4-10)22-14(16)17/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCHWBPLSCIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate has been studied for its diverse biological activities:

  • Antimicrobial Activity:
    • Preliminary studies indicate that similar pyrimidine derivatives exhibit significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported around 256 µg/mL against Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity:
    • Research has shown that compounds with similar structural motifs can selectively inhibit cancer cell lines while sparing normal cells. For instance, derivatives of pyrimidines have demonstrated promising cytotoxic effects against human cancer cells .
  • Enzyme Inhibition:
    • This compound may inhibit enzymes involved in critical metabolic pathways. Studies suggest that related compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative disease contexts .

Applications in Medicinal Chemistry

The compound's unique structure makes it a candidate for further development in medicinal chemistry:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective inhibition of cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Studies

  • Antimicrobial Evaluation:
    A study synthesized derivatives based on the thioacetate structure, demonstrating varying degrees of microbial inhibition depending on the substituents attached to the benzene ring. The results indicated that modifications could enhance efficacy against specific bacterial strains .
  • Cytotoxicity Assessment:
    In vitro studies have shown that ethyl thioacetates can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS). This suggests a mechanism where the compound could be utilized as a lead compound for anticancer drug development .
  • Enzymatic Studies:
    The potential of this compound as an acetylcholinesterase inhibitor was explored, highlighting its relevance in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate include:

  • 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetic acid
  • Ethyl 2-((4-(4-(trifluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
  • Mthis compound

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the difluoromethoxy group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate, with the chemical formula C15H14F2N2O3SC_{15}H_{14}F_2N_2O_3S, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a difluoromethoxy group and a thioacetate moiety. The structural formula can be depicted as follows:

Ethyl 2 4 4 difluoromethoxy phenyl pyrimidin 2 yl thio acetate\text{Ethyl 2 4 4 difluoromethoxy phenyl pyrimidin 2 yl thio acetate}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. Below are some key areas of biological activity:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with similar structures can have MIC values ranging from 6.25 to 12.5 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget OrganismMIC (µg/mL)
Similar DerivativeStaphylococcus aureus6.25
Similar DerivativeEscherichia coli12.5

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its interaction with cellular pathways involved in tumor growth. Some findings include:

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects:

  • Trypanocidal Activity : In related compounds, significant activity against Trypanosoma species has been noted, indicating that this compound may exhibit similar effects .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of compounds related to this compound:

  • Antimicrobial Screening : A study published in MDPI evaluated various thiazole derivatives for their antimicrobial efficacy, noting that modifications to the phenyl ring significantly enhanced activity against both bacterial and fungal strains .
  • Antitumor Activity : Research on related pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through modulation of cell cycle regulators .
  • Synthesis and Biological Evaluation : A comprehensive synthesis study highlighted the importance of thioether linkages in enhancing biological activity, suggesting that this compound could be optimized for improved efficacy .

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